molecular formula C16H14O2 B3421805 4'-Methoxychalcone CAS No. 22966-19-4

4'-Methoxychalcone

Cat. No.: B3421805
CAS No.: 22966-19-4
M. Wt: 238.28 g/mol
InChI Key: KJHHAPASNNVTSN-KPKJPENVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4’-Methoxychalcone is the Claisen-Schmidt condensation . This reaction involves the condensation of an aryl methyl ketone (such as acetophenone) with an aryl aldehyde (such as p-anisaldehyde) in the presence of an alcoholic alkali . The reaction typically proceeds as follows:

  • Dissolve equimolar quantities of the aryl methyl ketone and aryl aldehyde in ethanol.
  • Add a catalytic amount of sodium hydroxide.
  • Stir the mixture at room temperature until the product precipitates out.
  • Filter and purify the product by recrystallization.

Industrial Production Methods: Industrial production of 4’-Methoxychalcone follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4’-Methoxychalcone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chalcone epoxides.

    Reduction: Reduction of the double bond yields dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

4’-Methoxychalcone can be compared with other chalcone derivatives:

    4,4’-Dimethoxychalcone: Similar structure but with an additional methoxy group, leading to different pharmacological properties.

    Isoliquiritigenin: A natural chalcone with potent anti-inflammatory and anticancer activities.

    Phloretin: Known for its antioxidant and anti-inflammatory properties.

Uniqueness: 4’-Methoxychalcone stands out due to its specific methoxy substitution, which imparts unique biological activities and chemical reactivity compared to other chalcones.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHHAPASNNVTSN-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001238595
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22966-19-4, 959-23-9
Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name (2E)-1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one
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Record name α-styryl p-anisyl ketone
Source European Chemicals Agency (ECHA)
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Record name 4'-METHOXYCHALCONE
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Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

107 °C
Record name 4'-Methoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032585
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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